1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol is a chemical compound with the molecular formula C10H14BrNOS and a molecular weight of 276.19326 g/mol . This compound is characterized by the presence of a bromothiophene group attached to a piperidin-4-ol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene group to a thiophene group.
Substitution: The bromine atom in the bromothiophene group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The bromothiophene group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. The piperidin-4-ol moiety may interact with biological receptors, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol can be compared with similar compounds such as:
(4-bromothiophen-2-yl)methanol: This compound has a similar bromothiophene group but lacks the piperidin-4-ol moiety.
1-[(5-bromothiophen-2-yl)methyl]piperidin-4-ol: This compound has a similar structure but with a different position of the bromine atom on the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12/h5,7,9,13H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWPNLPDGMNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.